molecular formula C8H6N2O3S B2847858 Methyl 7-oxo-7H-thiazolo[3,2-a]pyrimidine-5-carboxylate CAS No. 33304-83-5

Methyl 7-oxo-7H-thiazolo[3,2-a]pyrimidine-5-carboxylate

Cat. No.: B2847858
CAS No.: 33304-83-5
M. Wt: 210.21
InChI Key: YPIZITNNUSTRMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Methyl 7-oxo-7H-thiazolo[3,2-a]pyrimidine-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

Methyl 7-oxo-7H-thiazolo[3,2-a]pyrimidine-5-carboxylate has been investigated for its potential as a pharmacological agent. Research indicates that compounds with a thiazolo-pyrimidine core exhibit significant biological activities, particularly as adenosine receptor antagonists.

Adenosine Receptor Antagonism

A study explored the synthesis of derivatives of thiazolo[5,4-d]pyrimidines, which are structurally related to this compound. These derivatives were evaluated for their affinity towards human adenosine receptors (hA1, hA2A, and hA3). Some derivatives demonstrated high selectivity and potency at the hA3 receptor, suggesting that similar modifications to this compound could yield effective antagonists for therapeutic use in conditions like cancer and inflammation .

Synthetic Organic Chemistry

The compound serves as a valuable intermediate in synthetic organic chemistry. Its unique structure allows for various chemical modifications that can lead to the synthesis of more complex molecules.

Synthesis of Heterocycles

This compound can be utilized in multi-component reactions to synthesize diverse bioactive heterocycles. These reactions are critical in developing new pharmaceuticals and agrochemicals . The compound's reactivity can facilitate the formation of carbon-carbon and carbon-nitrogen bonds under environmentally friendly conditions .

Material Science

In addition to its applications in medicinal chemistry and organic synthesis, this compound may have potential uses in material science due to its structural properties.

Polymerization Studies

Research into polymerization techniques has indicated that compounds like this compound can be incorporated into polymer matrices to enhance their mechanical properties or introduce specific functionalities . This application is particularly relevant in developing advanced materials for electronics and coatings.

Mechanism of Action

The mechanism of action of Methyl 7-oxo-7H-thiazolo[3,2-a]pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity . The exact molecular targets and pathways can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 7-oxo-7H-thiazolo[3,2-a]pyrimidine-5-carboxylate is unique due to its specific structure, which imparts distinct chemical and biological properties.

Q & A

Q. What are the common synthetic routes for Methyl 7-oxo-7H-thiazolo[3,2-a]pyrimidine-5-carboxylate?

Basic Research Question
The compound is typically synthesized via one-pot, three-component reactions involving thiourea derivatives, α-haloketones, and electron-deficient alkynes like dimethyl acetylenedicarboxylate (DMAD). For example, 2-aminothiazoles react with DMAD under reflux in methanol to yield the thiazolo[3,2-a]pyrimidine scaffold. Reaction conditions (temperature, solvent, and stoichiometry) are critical for optimizing yields . Alternative methods include Diels-Alder reactions between 4-methylthiazol-2-amine and DMAD .

Q. How is the molecular structure of this compound confirmed experimentally?

Basic Research Question
Structural confirmation relies on X-ray crystallography (using SHELX programs for refinement ), complemented by NMR spectroscopy (to verify proton environments and substituent positions) and mass spectrometry (for molecular weight validation). For example, bond lengths and angles in related thiazolopyrimidines are resolved via single-crystal diffraction, with SHELXL refining anisotropic displacement parameters .

Q. What strategies optimize yield and purity during synthesis?

Advanced Research Question
Key strategies include:

  • Controlled reaction conditions : Solvents like methanol or ethanol at reflux (~70–80°C) minimize side reactions .
  • Stepwise purification : Column chromatography or recrystallization removes byproducts.
  • Real-time monitoring : HPLC or TLC tracks reaction progress to isolate intermediates .
    Suboptimal conditions (e.g., excess DMAD) can lead to di-adduct formation, reducing purity .

Q. How do structural modifications influence biological activity in thiazolopyrimidine derivatives?

Advanced Research Question
Modifications at the C-2 benzylidene or C-5 aryl groups significantly alter bioactivity. For example:

  • Electron-withdrawing groups (e.g., Cl, CF₃) enhance antimicrobial activity by improving target binding .
  • Methoxy or hydroxy substituents increase solubility, aiding bioavailability in assays .
    Comparative studies show that 4-methylthiophenyl derivatives exhibit higher antifungal activity than unsubstituted analogs .

Q. How can contradictions in reaction outcomes between studies be resolved?

Advanced Research Question
Discrepancies often arise from substrate specificity or reaction conditions . For example:

  • Aminothiazole substituents : Bulky groups hinder DMAD addition, favoring alternative pathways .
  • Solvent polarity : Polar solvents stabilize zwitterionic intermediates in multicomponent reactions .
    Systematic reproducibility studies and computational modeling (DFT) help identify critical variables .

Q. What analytical techniques are essential for characterizing this compound?

Basic Research Question

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry and substituent orientation .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and detects isotopic patterns.
  • X-ray Diffraction : Resolves stereochemical ambiguities and crystal packing effects .

Q. What challenges arise in crystallographic analysis of thiazolopyrimidines?

Advanced Research Question

  • Disorder in flexible substituents : Methoxy or benzylidene groups may require constrained refinement .
  • Twinned crystals : SHELXL’s TWIN command is used to model overlapping lattices .
  • Weak diffraction : High-resolution synchrotron data improves electron density maps for light atoms (e.g., sulfur) .

Q. What is the proposed mechanism for antimicrobial activity in this compound?

Advanced Research Question
The thiadiazolopyrimidine core may inhibit microbial enzymes (e.g., dihydrofolate reductase) via π-π stacking or hydrogen bonding. Molecular docking studies suggest interactions with bacterial DNA gyrase or fungal cytochrome P450 . Activity correlates with substituent electronegativity, as seen in ethyl 2-(methylsulfanyl) derivatives .

Q. How can derivatives be designed to enhance bioactivity and selectivity?

Advanced Research Question

  • Rational design : Introduce pharmacophores (e.g., pyridinylmethylene) to target specific enzymes .
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values .
  • Prodrug strategies : Ester hydrolysis in vivo generates active carboxylic acid metabolites .

Q. How are solubility issues addressed in biological assays for this compound?

Advanced Research Question

  • Derivatization : Hydroxy or dimethylamino groups improve aqueous solubility .
  • Nanoformulation : Liposomal encapsulation or cyclodextrin complexes enhance bioavailability .
  • Co-solvent systems : DMSO-water mixtures (≤10% DMSO) maintain compound stability in vitro .

Properties

IUPAC Name

methyl 7-oxo-[1,3]thiazolo[3,2-a]pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3S/c1-13-7(12)5-4-6(11)9-8-10(5)2-3-14-8/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPIZITNNUSTRMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=O)N=C2N1C=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33304-83-5
Record name METHYL 7-OXO-7H-(1,3)THIAZOLO(3,2-A)PYRIMIDINE-5-CARBOXYLATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.